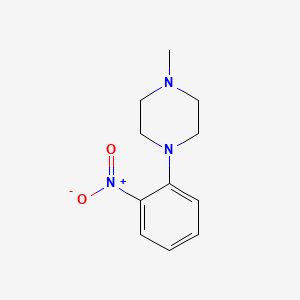
1-Methyl-4-(2-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(2-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1-Methyl-4-(2-nitrophenyl)piperazine typically involves the reaction of 1-methylpiperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-Methyl-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-(2-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitrophenyl group can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
1-Methyl-4-(2-nitrophenyl)piperazine can be compared with other nitrophenyl-substituted piperazines, such as:
1-Methyl-4-(4-nitrophenyl)piperazine: Similar in structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
1-Methyl-4-(3-nitrophenyl)piperazine: The nitro group in the meta position can lead to different electronic and steric effects, influencing its chemical behavior and applications.
The uniqueness of this compound lies in the ortho position of the nitro group, which can lead to specific interactions and reactivity patterns not observed in its meta or para counterparts .
Properties
IUPAC Name |
1-methyl-4-(2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRLRVMFEGGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328470 | |
| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62208-63-3 | |
| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

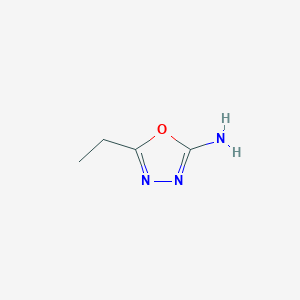



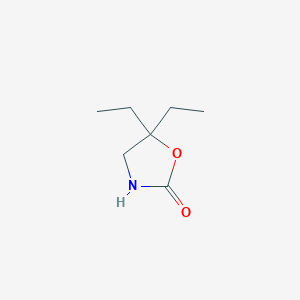
![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

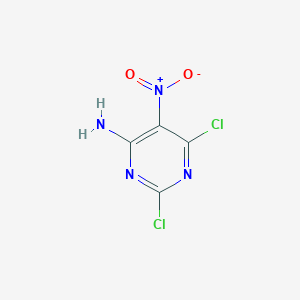
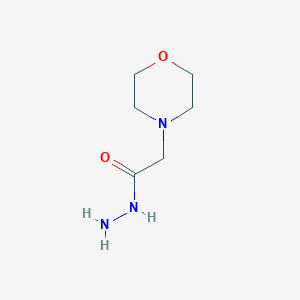
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)
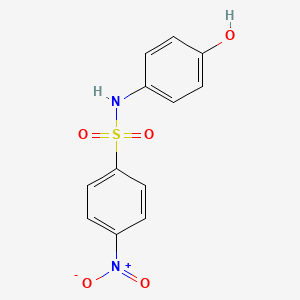
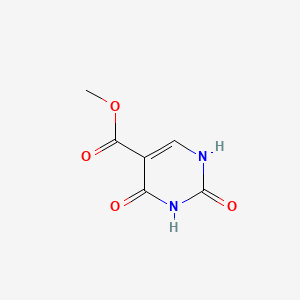
![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)
